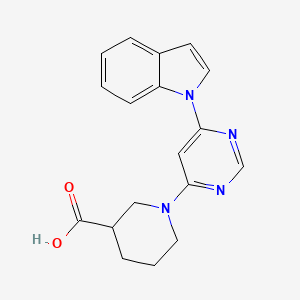

![molecular formula C23H24N2O4S2 B2703113 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 941949-89-9](/img/structure/B2703113.png)

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that likely contains a tetrahydroquinoline group, a biphenyl group, and a sulfonamide group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups within the molecule .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution, condensation, and various forms of catalysis . The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The tetrahydroquinoline group would contain a nitrogen atom, the biphenyl group would consist of two connected phenyl rings, and the sulfonamide group would contain a sulfur atom bonded to an amine group .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific arrangement of its functional groups. Generally, compounds containing these groups can participate in a variety of chemical reactions. For example, the nitrogen in the tetrahydroquinoline group could act as a nucleophile, and the sulfonamide group could potentially undergo hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

Research has indicated that certain sulfonamides, closely related to the compound , show remarkable potency and selectivity as inhibitors of PNMT, a key enzyme in the synthesis of epinephrine from norepinephrine. These inhibitors could potentially cross the blood-brain barrier due to their calculated log P values, suggesting applications in modulating catecholamine-related disorders (Grunewald et al., 2005). Further studies comparing the binding of different sulfonamide and sulfonamide derivatives to PNMT have expanded our understanding of the interactions at play, offering a foundation for designing more effective PNMT inhibitors (Grunewald et al., 2006).

Anticancer Properties

A library of piperidine ring-fused aromatic sulfonamides has been shown to induce oxidative stress and deplete glutathione in various cancer cell lines, including melanoma and leukemia. This library includes compounds that exert cytotoxic effects at micromolar concentrations, highlighting the potential of sulfonamide derivatives in cancer therapy (Madácsi et al., 2013).

Radical Cyclizations to Form Polycyclic Imines

Sulfonamides have been utilized in radical cyclizations to generate stable aldimines and ketimines, providing a method to synthesize complex imine structures from simple precursors. This research offers insights into novel synthetic routes for creating structurally diverse compounds for further pharmacological evaluation (Zhang et al., 2013).

Antimicrobial and Modulating Activities

Compounds with sulfonamide groups have been explored for their antimicrobial properties and ability to modulate the activity of antibiotics against multi-drug resistant strains. This suggests the potential of sulfonamide derivatives in overcoming antibiotic resistance (Oliveira et al., 2015).

Vasodilatory Activity

N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives have been synthesized and shown to possess significant vasodilatory action, evaluated in terms of increased arterial blood flow. This points to potential applications in cardiovascular disorders (Morikawa et al., 1989).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S2/c1-2-30(26,27)25-16-6-9-20-17-21(12-15-23(20)25)24-31(28,29)22-13-10-19(11-14-22)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,24H,2,6,9,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPRMLGZWRSMDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2703031.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)

![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2703034.png)

![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)

![2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE](/img/structure/B2703039.png)

![TERT-BUTYL 2-[N-(3-METHYLPHENYL)3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE](/img/structure/B2703040.png)

![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2703041.png)

![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)

![benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate](/img/structure/B2703053.png)